Dacarbazine, also known by its abbreviation DTIC, is a chemotherapeutic agent primarily used in the treatment of malignant melanoma and Hodgkin's disease. It is a DNA-methylating drug that functions as an alkylating agent, causing cytotoxicity by introducing methyl groups into DNA. This action leads to the formation of DNA adducts, which can result in cell death if not properly repaired. The clinical efficacy of dacarbazine, however, is limited by its side effects, stability, and solubility issues1235.
Dacarbazine's primary application is in cancer chemotherapy, where it is used to treat malignant melanoma and Hodgkin's lymphoma. Studies have shown that the formation and repair of O6-meG adducts in leukocyte DNA of patients treated with dacarbazine can vary significantly among individuals, which may influence the clinical response to treatment. Despite its therapeutic use, dacarbazine's effectiveness is often limited by its toxicity and the development of resistance12.
To overcome the limitations of dacarbazine, research has been conducted on the development of nanocarriers for targeted drug delivery. Hollow mesoporous silica nanoparticles (HMSNs) have been used to encapsulate dacarbazine, with modifications such as the grafting of folic acid to target melanoma cells specifically. These nanocarriers have shown enhanced cytotoxicity to melanoma cells in vitro and significant antimetastatic response in vivo, indicating a promising approach for improving the therapeutic index of dacarbazine3.
In vitro studies have explored methods for activating dacarbazine to allow its use in human tumor cloning systems. Light activation has been identified as a viable alternative to biochemical activation methods, providing a simple and reliable way to test dacarbazine's efficacy in soft agar culture systems4.
Clinicians have reported photosensitivity reactions in patients following dacarbazine administration, highlighting the importance of patient education regarding potential side effects and the need for precautions such as avoiding sun exposure after treatment5.
Further research into dacarbazine's mechanism of action has led to the synthesis of analogs, such as a pyridine derivative, to investigate the role of the imidazole ring in its anticancer activity. These studies have revealed that both dacarbazine and its analogs can induce the formation of reactive oxygen species (ROS), disrupt mitochondrial membrane potential, and cause lysosomal membrane rupture, contributing to their cytotoxic effects6.
The synthesis of Dacarbazine-d6 involves several key steps, starting from readily available precursors. A common synthetic route includes:
In industrial settings, the production of Dacarbazine-d6 may be optimized for large-scale synthesis. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and ensure high purity levels of the final product. Stringent quality control measures are critical in maintaining isotopic labeling fidelity.
Dacarbazine-d6 has a molecular formula of and a molecular weight of 188.22 g/mol . The compound features an imidazole ring structure which is essential for its biological activity.
The structural representation can be summarized as follows:
C([2H])([2H])N(C([2H])([2H])[2H])/N=N/C1=C(NC=N1)C(=O)N
.Dacarbazine-d6 can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed. For instance:
The mechanism of action for Dacarbazine-d6 involves its interaction with specific molecular targets, including enzymes and receptors within biological systems. The isotopic labeling allows researchers to track its interactions precisely, providing insights into its pharmacodynamics and pharmacokinetics. This capability is particularly useful in studies related to cancer therapy, where understanding drug interactions at a molecular level is crucial.
Dacarbazine-d6 is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under normal laboratory conditions.
Relevant analyses often include stability testing under various pH conditions and temperature ranges to assess its suitability for different applications .
Dacarbazine-d6 has several notable applications in scientific research:
Dacarbazine-d6 (CAS 1185241-28-4) is a deuterated isotopologue of the antineoplastic agent dacarbazine, where all six hydrogen atoms in the two methyl groups (–N(CH₃)₂) are replaced by deuterium atoms. This systematic deuteration yields the molecular formula C₆H₄D₆N₆O and a molecular weight of 188.22 g/mol, representing a 6-Da increase from the protium form (182.19 g/mol) [1] [9]. The isotopic labeling strategy targets the dimethylamino moiety due to its pivotal role in dacarbazine's metabolic activation. In vivo, dacarbazine undergoes N-demethylation via cytochrome P450 (CYP1A2) to form the monomethyl triazene metabolite (MTIC), the precursor to the DNA-alkylating methyldiazonium ion. Deuterating these methyl groups leverages the kinetic isotope effect (KIE), where the higher mass of deuterium (2H) strengthens the C–D bond compared to C–H, potentially slowing demethylation and altering metabolic stability [6] [8].
Table 1: Deuterium Substitution Pattern in Dacarbazine-d6
Position | Atoms Substituted | Isotopic Purity | Chemical Purity |
---|---|---|---|
N(CH₃)₂ groups | 6 × ¹H → ⁶D | 95–99 atom % D | ≥98% |
Imidazole ring | No substitution | – | – |
Carboxamide group | No substitution | – | – |
Data compiled from supplier specifications [5] [9].
The primary molecular dynamic distinction between dacarbazine-d6 and its protiated counterpart lies in altered reaction kinetics due to the kinetic isotope effect (KIE). Theoretical and preclinical studies suggest that deuteration at the methyl groups increases the activation energy required for N-demethylation by CYP1A2 enzymes. This occurs because the vibrational frequency of the C–D bond is ~√2 times lower than that of C–H, making bond cleavage energetically less favorable. Consequently, the metabolic pathway generating MTIC—and subsequently the DNA-damaging methyldiazonium ion—may be attenuated or delayed. However, the deuterated molecule maintains identical steric and electronic properties in the imidazole-carboxamide pharmacophore, preserving its DNA-binding affinity. This targeted modification aims to optimize pharmacokinetics without altering the parent compound's intrinsic mechanism of action against malignancies like melanoma and sarcoma [3] [6] [8].
¹H NMR spectroscopy provides definitive evidence of deuterium incorporation in dacarbazine-d6. The most pronounced change occurs in the dimethylamino region: while unlabeled dacarbazine displays a characteristic singlet at δ ~3.0–3.5 ppm for the six equivalent methyl protons, this signal is absent in dacarbazine-d6 spectra due to deuterium's negligible magnetic moment. Residual protiated impurities may appear as low-intensity singlets in this region. The imidazole ring proton (C2–H) and carboxamide protons (N–H) remain detectable but exhibit altered chemical environments. For C2–H, the signal typically appears as a singlet near δ 7.5–8.0 ppm, while the carboxamide protons resonate as broad singlets between δ 7.0–7.5 ppm. ¹³C NMR spectra further confirm deuteration, showing a characteristic septet splitting pattern (¹JCD ~20 Hz) for the dimethylamino carbon at δ ~40 ppm due to coupling with deuterium nuclei [4] [7] [9].
Table 2: Key ¹H NMR Spectral Differences Between Dacarbazine and Dacarbazine-d6
Proton Site | Dacarbazine (δ ppm) | Dacarbazine-d6 (δ ppm) | Multiplicity |
---|---|---|---|
N(CH₃)₂ | 3.14, 3.51 | Absent | Singlets |
C2–H (imidazole) | ~7.52 | ~7.52 | Singlet |
Carboxamide (NH₂) | 7.30, 7.43 | 7.30, 7.43 | Singlets |
Imidazole N–H | 12.52 | 12.52 | Singlet |
Data derived from analytical certificates and NMR solvent references [4] [9] [10].
Mass spectrometry robustly distinguishes dacarbazine-d6 from its natural analog and other isotopologues. Under electrospray ionization (ESI) conditions, both compounds generate prominent [M+H]⁺ ions. Dacarbazine exhibits an m/z of 183.1, while dacarbazine-d6 shows a shifted [M+H]⁺ peak at m/z 189.1, consistent with its +6 Da molecular weight. High-resolution mass spectrometry (HRMS) further refines this differentiation: the calculated exact mass for C₆H₁₀N₆O⁺ (dacarbazine) is 182.0906, whereas C₆H₄D₆N₆O⁺ (dacarbazine-d6) yields 188.1293. Fragmentation patterns also reveal isotopic fidelity; loss of N₂ from the triazene moiety generates fragment ions at m/z 155.1 (dacarbazine) and m/z 158.1 (dacarbazine-d6, –N₂ + 3D), confirming deuterium localization in the dimethylamino group. Isotopic purity assessments via MS typically report ≥95–98 atom % D, with minor peaks at m/z 184–188 indicating partially deuterated impurities [2] [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7